

Application Notes and Protocols for Capromab Pendetide Dosimetry and Radiation Safety

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Compound of Interest

Compound Name: *Capromab*

Cat. No.: *B1176778*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry, radiation safety, and handling protocols for **Capromab** pendetide (ProstaScint®), a murine monoclonal antibody-based imaging agent used in the diagnosis of prostate cancer.

Introduction

Capromab pendetide is a conjugate of the murine monoclonal antibody 7E11-C5.3 and the linker-chelator glycyl-tyrosyl-(N,ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl).[1] The antibody targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed on prostate cancer cells.[2][3] For imaging purposes, **Capromab** pendetide is radiolabeled with Indium-111 (¹¹¹In), a gamma-emitting radionuclide, allowing for detection via Single Photon Emission Computed Tomography (SPECT).[3] Given its radioactive nature, strict adherence to radiation safety and handling protocols is paramount.

Dosimetry

The estimated absorbed radiation doses to various organs from an intravenous injection of 5 mCi (185 MBq) of ¹¹¹In-**Capromab** pendetide are summarized in Table 1. These estimates account for contributions from both ¹¹¹In and its radiocontaminant, Indium-114m. The organ receiving the highest absorbed dose is typically the liver.

Table 1: Estimated Absorbed Radiation Doses for ¹¹¹In-**Capromab** Pendetide (5 mCi)

Organ	Dose (mGy/185 MBq)	Dose (rad/5 mCi)
Liver	37.0	3.7
Spleen	33.0	3.3
Kidneys	25.0	2.5
Bone Marrow (Red)	20.0	2.0
Testes	10.0	1.0
Bladder Wall	9.0	0.9
Lungs	8.0	0.8
Total Body	7.0	0.7

Data compiled from multiple sources. The effective dose is estimated to be between 0.25-0.29 mSv/MBq (0.93-1.07 rem/mCi).[4]

Radiation Safety Protocols

Adherence to the following radiation safety protocols is mandatory when handling and administering ¹¹¹In-**Capromab** pendetide:

- **ALARA Principle:** All personnel should adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.
- **Personnel Monitoring:** All personnel handling the radiopharmaceutical should wear appropriate radiation monitoring devices (e.g., film badges, thermoluminescent dosimeters).
- **Shielding:** Use appropriate shielding (e.g., lead-lined containers and syringe shields) for the preparation and administration of ¹¹¹In-**Capromab** pendetide.
- **Personal Protective Equipment (PPE):** Wear waterproof gloves and a lab coat during the radiolabeling and administration procedures.[1]

- Aseptic Technique: Maintain proper aseptic techniques throughout the preparation process to ensure the sterility of the final product.[\[1\]](#)
- Waste Disposal: Dispose of all radioactive waste, including unused portions of the radiopharmaceutical and contaminated materials, in accordance with institutional and regulatory guidelines.
- Patient Counseling: Patients should be advised to hydrate well to promote clearance of the radiopharmaceutical and to follow any specific instructions regarding contact with others, especially pregnant women and young children.[\[5\]](#)

Experimental Protocols

Radiolabeling of Capromab Pendetide with Indium-111

This protocol describes the preparation of ^{111}In -**Capromab** pendetide for administration.

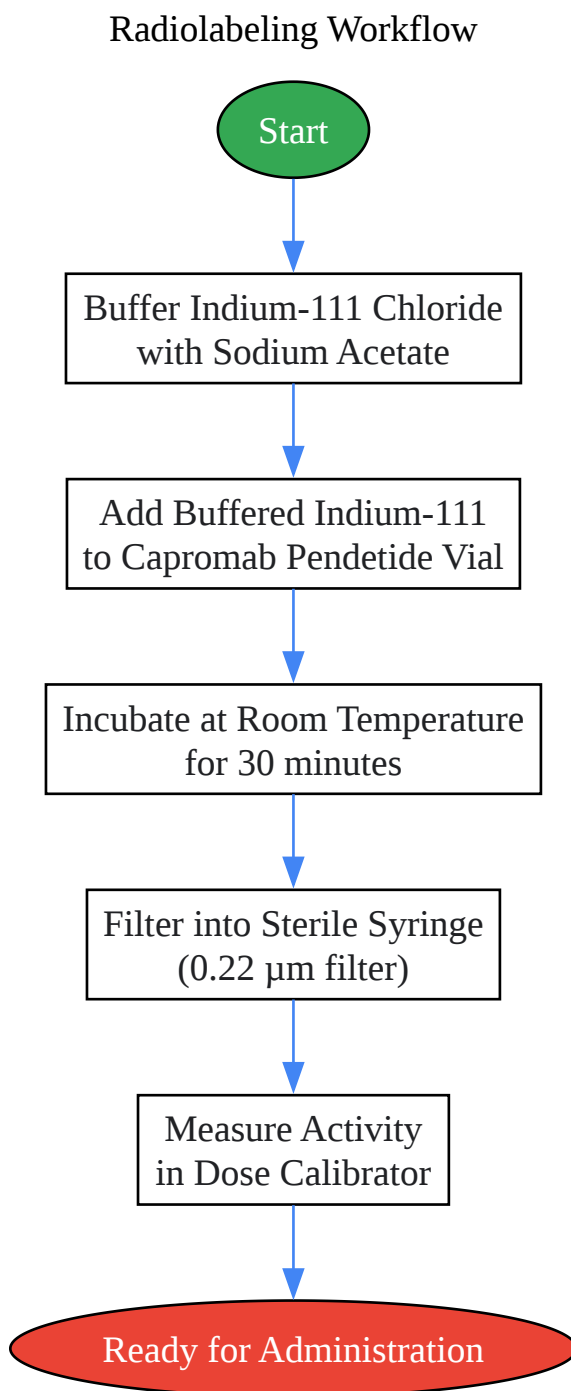
Materials:

- ProstaScint® Kit containing:
 - Vial 1: 0.5 mg of **Capromab** pendetide in 1 mL of sodium phosphate buffered saline.[\[1\]](#)
 - Vial 2: 82 mg of sodium acetate in 2 mL of Water for Injection.[\[1\]](#)
- Sterile, non-pyrogenic Indium-111 Chloride ($^{111}\text{InCl}_3$) solution (high purity).[\[1\]](#)
- Sterile 1 mL and 3 mL syringes.[\[1\]](#)
- Vial shield.[\[1\]](#)
- Dose calibrator.[\[1\]](#)
- Sterile 0.22 μm filter.[\[1\]](#)

Procedure:

- Buffering of $^{111}\text{InCl}_3$:

- Aseptically withdraw the required volume of sterile sodium acetate solution from Vial 2.
- Add the sodium acetate solution to the sterile vial containing the $^{111}\text{InCl}_3$ solution. This will buffer the pH to approximately 5.0.
- Reconstitution of **Capromab** Pendetide:
 - Aseptically transfer the buffered $^{111}\text{InCl}_3$ solution to the vial containing the **Capromab** pendetide (Vial 1).
- Incubation:
 - Gently swirl the vial to mix the contents.
 - Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to allow for chelation of the ^{111}In by the pendetide.
- Final Preparation:
 - After incubation, visually inspect the solution for particulate matter and discoloration. The solution should be clear to slightly opalescent.
 - Draw the radiolabeled solution into a sterile syringe through the 0.22 μm filter.
 - Measure the activity of the final radiolabeled product in a dose calibrator. The target activity is approximately 5 mCi (185 MBq).[\[1\]](#)



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Caption: Radiolabeling workflow for ^{111}In -**Capromab** pendetide.

Quality Control

Procedure:

- Radiochemical Purity: The radiochemical purity of the final product should be assessed using Instant Thin-Layer Chromatography (ITLC). A radiochemical purity of $\geq 90\%$ is required for administration.[2]

Patient Administration and Imaging Protocol

Patient Preparation:

- Obtain a detailed patient history, including prior surgeries, therapies, and any history of murine antibody administration.[6]
- Administer a cathartic the evening before imaging and a cleansing enema within an hour prior to the 72-120 hour imaging session to minimize bowel activity.[1]
- Ensure the patient is well-hydrated.[5]

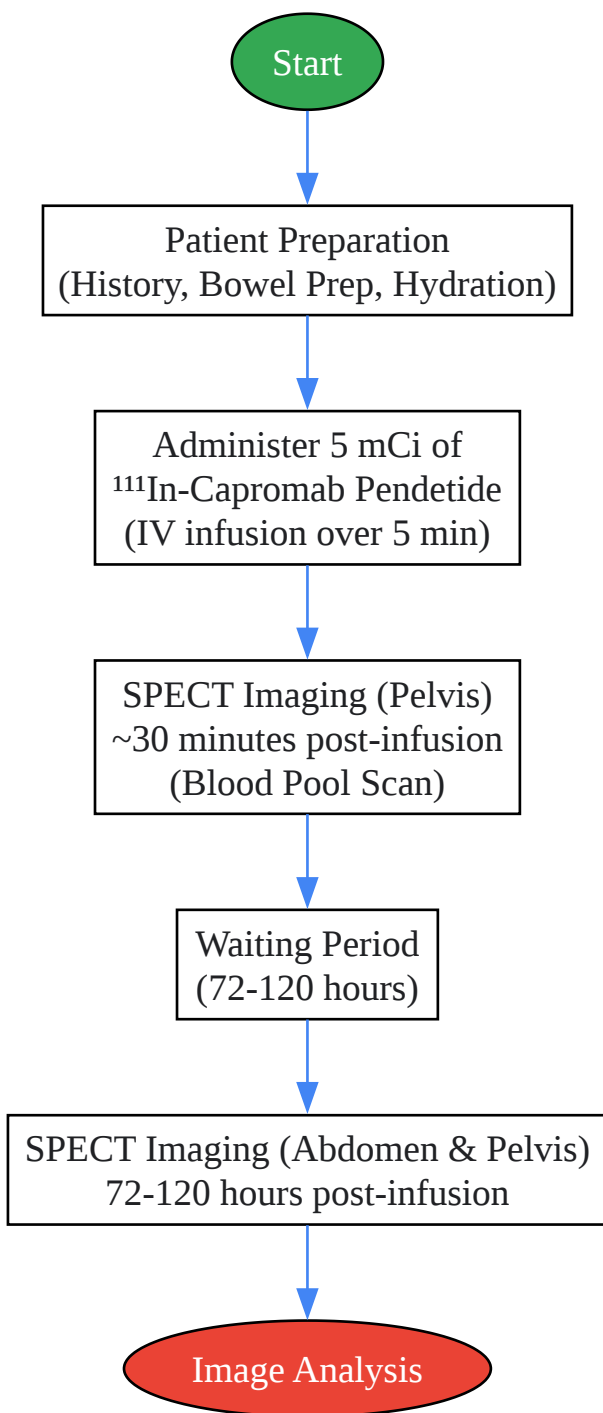
Administration:

- The recommended dose is 0.5 mg of **Capromab** pendetide radiolabeled with approximately 5 mCi (185 MBq) of ^{111}In . [1]
- Administer as a slow intravenous infusion over 5 minutes.[3]
- Monitor vital signs at 10 and 25 minutes post-infusion.[6]

SPECT Imaging:

- Blood Pool Imaging: An initial SPECT scan of the pelvis is performed approximately 30 minutes after infusion to obtain a blood pool image.[2]
- Delayed Imaging: A second SPECT scan of the abdomen and pelvis is performed between 72 and 120 hours post-infusion. This delay allows for clearance of the radiopharmaceutical from the blood pool, enhancing the target-to-background ratio.[1][3]
- A dual-isotope protocol using $^{99\text{m}}\text{Tc}$ -labeled red blood cells can be performed concurrently with the delayed SPECT scan as an alternative to the initial blood pool imaging.[5]

Patient Administration and Imaging Workflow

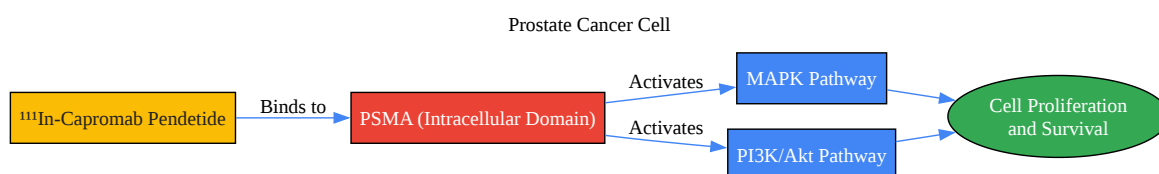


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Caption: Patient administration and imaging workflow for ^{111}In -**Capromab** pendetide.

Mechanism of Action and Signaling Pathway

Capromab pendetide's monoclonal antibody component, 7E11-C5.3, targets an intracellular epitope of PSMA.[3] This requires the antibody to access the interior of the prostate cancer cell, which is thought to occur in necrotic or dying cells with compromised membrane integrity.[3] The intracellular domain of PSMA is known to interact with cellular machinery that can activate the PI3K/Akt and MAPK signaling pathways, which are involved in cell proliferation and survival.[7][8]



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